3-Iodopropionic acid
Overview
Description
3-Iodopropionic acid is not directly discussed in the provided papers; however, the papers focus on 3-hydroxypropionic acid (3-HP), which is a valuable platform chemical with potential applications in the synthesis of various materials, including novel polymers and other derivatives. 3-HP can be produced biologically from glucose, glycerol, or directly from CO2 in certain microorganisms, offering a sustainable alternative to petroleum-based chemical processes .
Synthesis Analysis
The synthesis of 3-HP has been explored through various biological routes. Microbial production from glucose or glycerol has been a significant focus, with advancements in metabolic engineering to optimize the production pathways in different organisms such as Saccharomyces cerevisiae, Klebsiella pneumoniae, and cyanobacteria . For instance, the cyanobacterium Synechocystis sp. PCC 6803 has been engineered to produce 3-HP directly from CO2, demonstrating the feasibility of photosynthetic production . Additionally, Corynebacterium glutamicum has been modified to efficiently produce 3-HP from both glucose and xylose, achieving high titers and yields .
Molecular Structure Analysis
While the molecular structure of 3-HP is not explicitly analyzed in the papers, its structure as a beta-hydroxy acid is fundamental to its utility as a precursor for various commercially interesting compounds. The presence of the hydroxyl group allows for further chemical modifications, making it a versatile building block .
Chemical Reactions Analysis
The papers describe various chemical reactions involved in the biosynthesis of 3-HP. These include the conversion of glycerol to 3-HP via glycerol dehydratase and aldehyde dehydrogenase enzymes, as well as the synthesis of 3-HP from malonyl-CoA . The optimization of these enzymatic reactions, including the use of synthetic selection devices for directed evolution, is crucial for improving the efficiency of 3-HP production .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-HP are indirectly mentioned in the context of its production and applications. Its role as a platform chemical suggests that it has significant chemical stability and reactivity, which are essential for its conversion into other valuable chemicals. The ability to produce 3-HP at low pH, as demonstrated in yeast, indicates its acid tolerance, which is advantageous for industrial fermentation processes .
Relevant Case Studies
Several case studies are presented in the papers, showcasing the successful engineering of microorganisms for the production of 3-HP. For example, the metabolic engineering of Saccharomyces cerevisiae for coupled incremental precursor and co-factor supply resulted in a five-fold improvement in 3-HP production . Another case study involves the use of a bioelectrochemical system to enhance 3-HP production in recombinant Klebsiella pneumoniae . These case studies demonstrate the potential of biotechnological approaches to produce 3-HP sustainably and efficiently.
Scientific Research Applications
Synthesis of Polymeric Substances : 3-IPA can be used to synthesize ethyl 3-iodopropionate, which can be dimerized to diethyl adipate. This compound can be further hydrolyzed to obtain adipic acid (AA), a key monomer in high-performance polymers (Zhang et al., 2021).
Biotechnology and Biosynthesis : 3-HP, a derivative of 3-IPA, is a biobased platform chemical with significant applications in synthesizing novel polymer materials and other derivatives (Jiang et al., 2009). It is produced biologically from glucose or glycerol and has been the focus of research for developing microbial production methods (Kumar et al., 2013).
Metabolic Engineering for 3-HP Production : Corynebacterium glutamicum has been engineered to produce 3-HP from glucose and xylose via the glycerol pathway, indicating the potential for efficient production from renewable resources (Chen et al., 2017).
Gene Expression Control : 3-HP-inducible systems have been studied in Pseudomonas putida for gene expression control in E. coli and Cupriavidus necator, which could be useful in synthetic biology and biotechnology applications (Hanko et al., 2017).
Chemical Carcinogenesis Research : 3-IPA has been compared with other alkylating agents for its ability to initiate mouse skin tumors, contributing to the understanding of DNA as a cellular receptor of carcinogenic alkylating agents (Colburn & Boutwell, 1968).
Investigating Enzyme Stereochemistry : Studies on α-iodopropionic acid, closely related to 3-IPA, have been conducted to understand the kinetics and stereochemistry of its reactions with enzymes like cysteine and papain (Wallenfels & Eisele, 1968).
Safety And Hazards
properties
IUPAC Name |
3-iodopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRNTNDWADEIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059710 | |
Record name | Propanoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Iodopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
74.3 mg/mL at 25 °C | |
Record name | 3-Iodopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Iodopropionic acid | |
CAS RN |
141-76-4, 26834-34-4 | |
Record name | 3-Iodopropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Iodopropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026834344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-IODOPROPIONIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2124 | |
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Record name | Propanoic acid, 3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-IODOPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ2UC966BF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Iodopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
81.5 °C | |
Record name | 3-Iodopropanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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